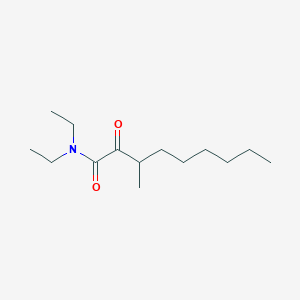
N,N-Diethyl-3-methyl-2-oxononanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3-methyl-2-oxononanamide is an organic compound with the molecular formula C14H27NO2 It is a derivative of nonanoic acid and is characterized by the presence of an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Diethyl-3-methyl-2-oxononanamide can be synthesized through the reaction of nonanoic acid with N,N-diethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the coupling reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-3-methyl-2-oxononanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nonanoic acid derivatives.
Reduction: N,N-Diethyl-3-methyl-2-aminononanamide.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Diethyl-3-methyl-2-oxononanamide has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-3-methyl-2-oxononanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins or enzymes, potentially affecting their activity. The compound may also interact with cell membranes, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-3-methylbenzamide:
N,N-Dimethylformamide (DMF): A solvent used in various chemical reactions.
N,N-Diethylformamide (DEF): Another solvent with similar properties to DMF.
Uniqueness
N,N-Diethyl-3-methyl-2-oxononanamide is unique due to its specific structure, which combines the properties of nonanoic acid derivatives with the functional versatility of amides. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
884508-02-5 |
|---|---|
Formule moléculaire |
C14H27NO2 |
Poids moléculaire |
241.37 g/mol |
Nom IUPAC |
N,N-diethyl-3-methyl-2-oxononanamide |
InChI |
InChI=1S/C14H27NO2/c1-5-8-9-10-11-12(4)13(16)14(17)15(6-2)7-3/h12H,5-11H2,1-4H3 |
Clé InChI |
OTKUMPAAEOVRDW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C(=O)C(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















